molecular formula C8H13NO3 B13906219 Methyl cis-1,3,4,5,6,6a-hexahydrofuro[3,4-c]pyrrole-3a-carboxylate

Methyl cis-1,3,4,5,6,6a-hexahydrofuro[3,4-c]pyrrole-3a-carboxylate

Cat. No.: B13906219
M. Wt: 171.19 g/mol
InChI Key: ZTNCDZHEPMKBIQ-XDKWHASVSA-N
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Description

Methyl cis-1,3,4,5,6,6a-hexahydrofuro[3,4-c]pyrrole-3a-carboxylate is a synthetic compound belonging to the furo[3,4-c]pyrrole class of compounds. This compound is known for its stability and ability to form strong carbon-carbon bonds, making it valuable in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl cis-1,3,4,5,6,6a-hexahydrofuro[3,4-c]pyrrole-3a-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include steps such as solvent extraction, distillation, and crystallization to purify the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl cis-1,3,4,5,6,6a-hexahydrofuro[3,4-c]pyrrole-3a-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylate derivatives, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

Methyl cis-1,3,4,5,6,6a-hexahydrofuro[3,4-c]pyrrole-3a-carboxylate has several scientific research applications, including:

    Natural Product Synthesis: The compound and its derivatives are used in the synthesis of natural product-like structures, showcasing the efficiency of novel catalysts in facilitating complex transformations.

    Organic Synthesis: It plays a pivotal role in various organic synthesis processes, such as oxirane ring opening by heterocyclic amines, leading to the production of substituted compounds.

    Molecular Aromaticity Studies: The compound’s derivatives have been extensively studied to understand their aromatic character and stability.

    Medicinal Chemistry: It is instrumental in the design and synthesis of new pharmacologically relevant structures.

Mechanism of Action

The mechanism of action of Methyl cis-1,3,4,5,6,6a-hexahydrofuro[3,4-c]pyrrole-3a-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s ability to form strong carbon-carbon bonds and its stability contribute to its effectiveness in various chemical reactions and biological processes .

Comparison with Similar Compounds

Similar Compounds

    Methyl cis-5-benzyl-3,4,6,6a-tetrahydro-1H-furo[3,4-c]pyrrole-3a-carboxylate: Another compound in the furo[3,4-c]pyrrole class with similar structural features.

    (3AR,4S,6AS)-5-benzyl-4-hydroxydihydro-3AH-spiro[[1,3]dioxolo[4,5-c]pyrrole-2,1’-cyclohexan]-6(6AH)-one: A related compound with a spirocyclic structure.

Uniqueness

Methyl cis-1,3,4,5,6,6a-hexahydrofuro[3,4-c]pyrrole-3a-carboxylate is unique due to its high stability and ability to form strong carbon-carbon bonds, making it valuable in various synthetic and research applications.

Properties

Molecular Formula

C8H13NO3

Molecular Weight

171.19 g/mol

IUPAC Name

methyl (3aS)-1,3,4,5,6,6a-hexahydrofuro[3,4-c]pyrrole-3a-carboxylate

InChI

InChI=1S/C8H13NO3/c1-11-7(10)8-4-9-2-6(8)3-12-5-8/h6,9H,2-5H2,1H3/t6?,8-/m0/s1

InChI Key

ZTNCDZHEPMKBIQ-XDKWHASVSA-N

Isomeric SMILES

COC(=O)[C@]12CNCC1COC2

Canonical SMILES

COC(=O)C12CNCC1COC2

Origin of Product

United States

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